molecular formula C7H4BrFN2 B11887188 6-Bromo-7-fluoroimidazo[1,5-a]pyridine

6-Bromo-7-fluoroimidazo[1,5-a]pyridine

Cat. No.: B11887188
M. Wt: 215.02 g/mol
InChI Key: ORZYJPXPYBQKGJ-UHFFFAOYSA-N
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Description

6-Bromo-7-fluoroimidazo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C7H4BrFN2. It is part of the imidazo[1,5-a]pyridine family, which is known for its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of bromine and fluorine atoms attached to the imidazo[1,5-a]pyridine core, making it a valuable scaffold for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-fluoroimidazo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-bromo-3-fluoropyridine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-7-fluoroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which are valuable intermediates in pharmaceutical and material science applications .

Scientific Research Applications

6-Bromo-7-fluoroimidazo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluoroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by occupying the active site or altering the enzyme’s conformation. The exact pathways and molecular targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

  • 7-Bromo-6-fluoroimidazo[1,5-a]pyridine
  • 6-Bromo-8-fluoroimidazo[1,2-a]pyridine
  • 3-Bromo-7-fluoroimidazo[1,2-a]pyridine

Comparison: 6-Bromo-7-fluoroimidazo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound offers a different set of properties that can be exploited in various applications. For example, the position of the bromine and fluorine atoms can influence the compound’s binding affinity to biological targets and its overall stability .

Properties

Molecular Formula

C7H4BrFN2

Molecular Weight

215.02 g/mol

IUPAC Name

6-bromo-7-fluoroimidazo[1,5-a]pyridine

InChI

InChI=1S/C7H4BrFN2/c8-6-3-11-4-10-2-5(11)1-7(6)9/h1-4H

InChI Key

ORZYJPXPYBQKGJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN2C1=CN=C2)Br)F

Origin of Product

United States

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